![molecular formula C8H16N2 B1320898 2-甲基八氢吡咯并[3,4-c]吡啶 CAS No. 885959-24-0](/img/structure/B1320898.png)

2-甲基八氢吡咯并[3,4-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

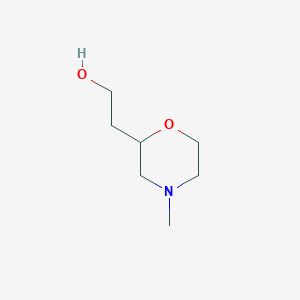

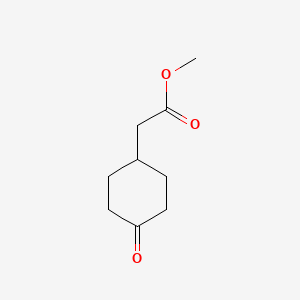

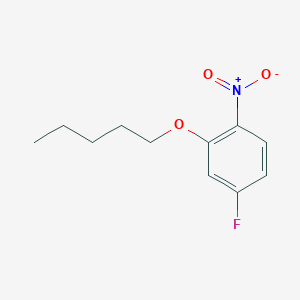

The compound 2-Methyloctahydropyrrolo[3,4-c]pyridine is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The pyrrolopyridine core is a common motif in many biologically active molecules and can be modified to produce a variety of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione can yield tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which is structurally related to 2-Methyloctahydropyrrolo[3,4-c]pyridine . Additionally, a three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds can lead to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines . These methods demonstrate the versatility in synthesizing pyrrolopyridine derivatives, which could be adapted for the synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyridine.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, was determined to be monoclinic with a formula of C7H10N2O2 . Similarly, the structures of other pyridine derivatives have been confirmed by X-ray diffraction, providing insights into their conformation and bonding . These studies are crucial for understanding the molecular geometry and potential interactions of 2-Methyloctahydropyrrolo[3,4-c]pyridine.

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can vary depending on their substitution patterns. For instance, the presence of electron-withdrawing or electron-donating groups can influence the chemical behavior of these compounds . Additionally, the study of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine revealed that despite the low reactivity of the ester group in this class of compounds, the C=O bond length is consistent with that in esters and acid amides . This information can be useful in predicting the reactivity of the 2-Methyloctahydropyrrolo[3,4-c]pyridine molecule in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the introduction of various substituents can affect the optical properties, as seen in the strong blue fluorescence and high quantum yields of fluorescence observed in some derivatives . The crystal packing and hydrogen bonding also play a role in the stability and solubility of these compounds . These findings can be extrapolated to understand the properties of 2-Methyloctahydropyrrolo[3,4-c]pyridine, such as its solubility, fluorescence, and potential for forming stable crystal structures.

科学研究应用

吡咯并[3,4-c]吡啶衍生物的生物活性

吡咯并[3,4-c]吡啶衍生物表现出广泛的药理特性,使其成为开发新化合物的重点。它们已被研究为镇痛和镇静剂,在治疗神经和免疫系统疾病方面显示出前景。此外,这些衍生物具有抗糖尿病、抗分枝杆菌、抗病毒和抗肿瘤活性,突出了它们在药物化学和治疗应用中的多功能性 (A. Wójcicka & A. Redzicka,2021)。

化学合成应用

催化甲基化:已经开发出一种催化方法,用于使用甲醇和甲醛对吡啶进行直接甲基化,包括吡咯并[3,4-c]吡啶衍生物。该方法利用吡啶的芳香和非芳香特性进行区域选择性甲基化,扩展了合成具有潜在药用价值的甲基化吡啶衍生物的工具包 (Alexandru Grozavu 等,2020)。

区域选择性反应:在合成高度取代的吡啶中使用 3,4-吡啶展示了吡啶杂环在药物开发中的重要作用。已经报道了一种利用瞬态 3,4-吡啶中间体进行区域选择性亲核加成和环加成反应的策略,增强了吡咯并[3,4-c]吡啶衍生物在创建具有医学相关性的化合物中的合成效用 (A. Goetz & N. Garg,2012)。

荧光特性:通过水解和分子内杂环化合成的新型吡咯并[3,4-c]吡啶衍生物表现出荧光特性。这些化合物,包括 1-亚氨基吡咯并[3,4-c]吡啶-3,4-二酮,在各种溶剂中具有荧光性,显示出在传感、成像和材料科学中的应用潜力 (O. V. Ershov 等,2016)。

属性

IUPAC Name |

2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-5-7-2-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVNPJOJIGXEPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595789 |

Source

|

| Record name | 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885959-24-0 |

Source

|

| Record name | 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)